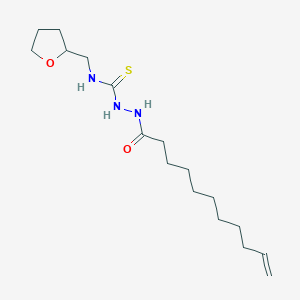![molecular formula C22H25NO5 B4716496 butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate
Descripción general
Descripción
Butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA belongs to the class of compounds known as acrylamides, which are characterized by the presence of an acryloyl group (-CH=CH-CO-) attached to an amine group (-NH2).
Mecanismo De Acción
Butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate is believed to act by binding to and inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various compounds in the body. This inhibition can lead to the accumulation of reactive metabolites, which can then cause damage to cellular DNA and other macromolecules.
Biochemical and Physiological Effects:
butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate has been shown to have a number of biochemical and physiological effects on living organisms, including the induction of oxidative stress, inflammation, and DNA damage. These effects can lead to a range of pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate in scientific research is its ability to induce specific pathological conditions in experimental models, which can then be used to study the underlying mechanisms of disease. However, one of the limitations of using butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate and related compounds, including the development of new synthetic methods for producing these compounds, the investigation of their potential therapeutic applications, and the exploration of their mechanisms of action in various disease models. Additionally, future research may focus on identifying new compounds that can modulate the activity of butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate and other acrylamides, which could lead to the development of new treatments for a range of pathological conditions.
Aplicaciones Científicas De Investigación
Butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate has been used in a wide range of scientific research applications, including as a model compound for studying the mechanisms of action of various drugs and as a tool for investigating the biochemical and physiological effects of different compounds on living organisms.
Propiedades
IUPAC Name |
butyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-5-13-28-22(25)17-7-6-8-18(15-17)23-21(24)12-10-16-9-11-19(26-2)20(14-16)27-3/h6-12,14-15H,4-5,13H2,1-3H3,(H,23,24)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLMWVXLFYWGH-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4716417.png)


![N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4716449.png)
![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)


![3-(2-furyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4716475.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)
